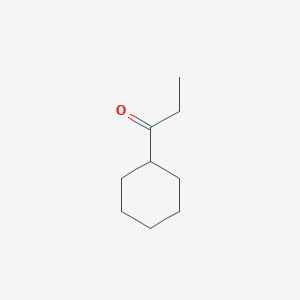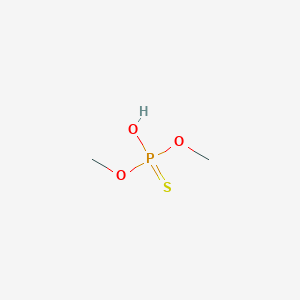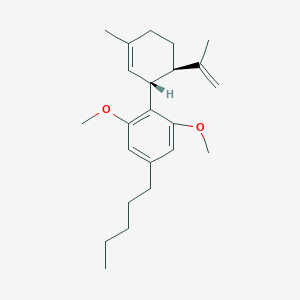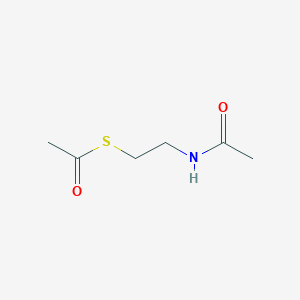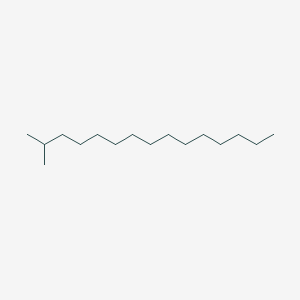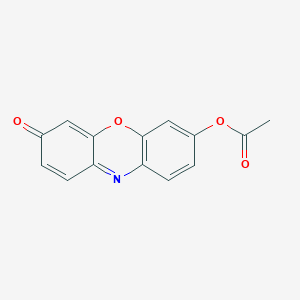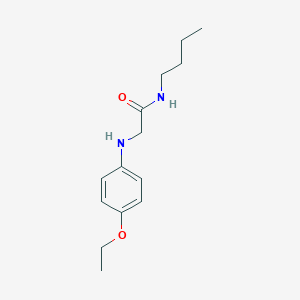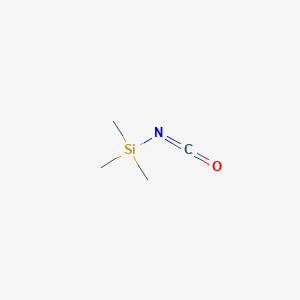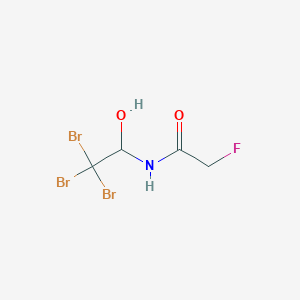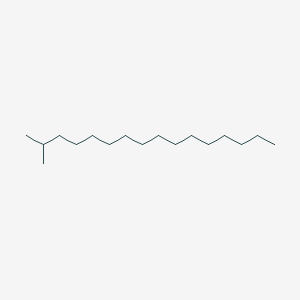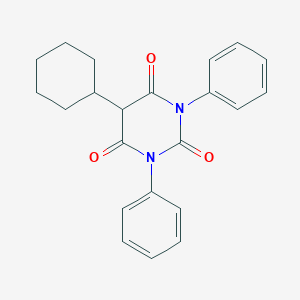
Barbituric acid, 5-cyclohexyl-1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-cyclohexyl-1,3-diphenyl-, also known as cyclobarbital, is a synthetic compound that belongs to the barbiturate family. Barbiturates are a class of drugs that act as central nervous system depressants and are used as sedatives, hypnotics, and anesthetics. Cyclobarbital has been widely used in scientific research for its unique properties and mechanism of action.
Wirkmechanismus
Cyclobarbital acts as a central nervous system depressant by enhancing the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. It binds to the GABA-A receptor and increases the opening of chloride channels, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. This results in sedation, hypnosis, and anesthesia.
Biochemische Und Physiologische Effekte
Cyclobarbital has a range of biochemical and physiological effects, including sedation, hypnosis, and anesthesia. It can also cause respiratory depression, decreased heart rate, and decreased blood pressure. Prolonged use of Barbituric acid, 5-cyclohexyl-1,3-diphenyl-l can lead to tolerance, dependence, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobarbital has several advantages for lab experiments, including its potency and ability to induce sleep quickly. However, it also has limitations, such as its narrow therapeutic window and potential for respiratory depression. Careful dosing and monitoring are required to ensure safety in lab experiments.
Zukünftige Richtungen
For research include the development of new barbiturate derivatives, investigation of long-term effects, and exploration of drug interactions.
Synthesemethoden
Cyclobarbital is synthesized by the condensation of cyclohexanone and urea in the presence of sodium ethoxide and diphenylacetonitrile. The reaction yields Barbituric acid, 5-cyclohexyl-1,3-diphenyl-l as a white crystalline solid with a melting point of 156-158°C. The purity of the compound can be confirmed by thin-layer chromatography and infrared spectroscopy.
Wissenschaftliche Forschungsanwendungen
Cyclobarbital has been used in various scientific research studies for its sedative and hypnotic properties. It has been used to induce sleep in animal models and to study the effects of sedatives on the central nervous system. Cyclobarbital has also been used in studies investigating the mechanism of action of barbiturates and their interactions with other drugs.
Eigenschaften
CAS-Nummer |
1247-87-6 |
|---|---|
Produktname |
Barbituric acid, 5-cyclohexyl-1,3-diphenyl- |
Molekularformel |
C22H22N2O3 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
5-cyclohexyl-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H22N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h2-3,6-9,12-16,19H,1,4-5,10-11H2 |
InChI-Schlüssel |
OODLKCKQFLUWOT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Andere CAS-Nummern |
1247-87-6 |
Synonyme |
5-Cyclohexyl-1,3-diphenylbarbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




